molecular formula C19H17NO2 B14586694 4H-Pyran-4-one, 6-(dimethylamino)-2,3-diphenyl- CAS No. 61579-93-9

4H-Pyran-4-one, 6-(dimethylamino)-2,3-diphenyl-

Cat. No.: B14586694
CAS No.: 61579-93-9
M. Wt: 291.3 g/mol
InChI Key: NWNVMHWNTWOLAR-UHFFFAOYSA-N
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Description

4H-Pyran-4-one, 6-(dimethylamino)-2,3-diphenyl- is a heterocyclic organic compound that belongs to the pyranone family This compound is characterized by a pyran ring fused with a ketone group and substituted with dimethylamino and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyran-4-one, 6-(dimethylamino)-2,3-diphenyl- typically involves the enamination of 2-methyl-4-pyrones with dimethylformamide dimethyl acetal (DMF-DMA). This reaction is carried out under controlled conditions to ensure the selective formation of the desired product . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4H-Pyran-4-one, 6-(dimethylamino)-2,3-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4H-Pyran-4-one, 6-(dimethylamino)-2,3-diphenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4H-Pyran-4-one, 6-(dimethylamino)-2,3-diphenyl- involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-Pyran-4-one, 6-(dimethylamino)-2,3-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

61579-93-9

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

6-(dimethylamino)-2,3-diphenylpyran-4-one

InChI

InChI=1S/C19H17NO2/c1-20(2)17-13-16(21)18(14-9-5-3-6-10-14)19(22-17)15-11-7-4-8-12-15/h3-13H,1-2H3

InChI Key

NWNVMHWNTWOLAR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=O)C(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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